molecular formula C22H27N5O2S B11241795 N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11241795
M. Wt: 425.5 g/mol
InChI Key: JQEWYYLRRSOCRD-UHFFFAOYSA-N
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Description

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that features a combination of pyrimidine and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino group. The final step involves the sulfonation of the aromatic ring. Specific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C22H27N5O2S/c1-14-11-15(2)21(16(3)12-14)30(28,29)26-19-9-7-18(8-10-19)24-22-23-17(4)13-20(25-22)27(5)6/h7-13,26H,1-6H3,(H,23,24,25)

InChI Key

JQEWYYLRRSOCRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C)C

Origin of Product

United States

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